Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
Overview
Description
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is an organic compound that features a boronic ester functional group. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, often act as lewis acids, forming reversible covalent bonds with substances that can donate a pair of electrons .
Biochemical Pathways
Boronic acids and their derivatives are often involved in various carbon-carbon bond-forming reactions, including the suzuki-miyaura cross-coupling reaction .
Result of Action
It’s known that boronic acids and their derivatives can participate in various chemical reactions, leading to the formation of new compounds .
Biochemical Analysis
Biochemical Properties
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate plays a significant role in biochemical reactions, particularly in the context of organic synthesis. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions involves the enzyme palladium, which acts as a catalyst in Suzuki-Miyaura cross-coupling reactions. The boronic ester group in this compound forms a transient complex with the palladium catalyst, enabling the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a reagent in organic synthesis. While direct cellular effects are not extensively documented, its application in the synthesis of bioactive molecules can indirectly influence cell function. For instance, compounds synthesized using this compound may impact cell signaling pathways, gene expression, and cellular metabolism by serving as intermediates or final products in biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of transient complexes with catalytic metals such as palladium. The boronic ester group in the compound interacts with the palladium catalyst, facilitating the transfer of the boron moiety to an aryl halide. This process involves the formation of a palladium-boron complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps, ultimately leading to the formation of a new carbon-carbon bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound are crucial for its effective use in organic synthesis. The compound is known to be stable under standard storage conditions, with minimal degradation over time. Its reactivity can be influenced by factors such as temperature, solvent, and the presence of other reagents. Long-term studies have shown that this compound maintains its efficacy in facilitating cross-coupling reactions, with no significant loss of activity observed over extended periods .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, general principles of boronic ester toxicity can be applied. At low doses, the compound is expected to be relatively non-toxic, given its stability and reactivity. At higher doses, potential toxic effects may arise due to the accumulation of boron-containing metabolites. These effects could include disruptions in cellular metabolism and enzyme function, leading to adverse physiological outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways related to organic synthesis. The compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This process involves the transfer of the boron moiety to an aryl halide, resulting in the formation of a new organic molecule. The metabolic flux and levels of metabolites can be influenced by the efficiency and selectivity of these reactions .
Transport and Distribution
Within cells and tissues, the transport and distribution of this compound are influenced by its chemical properties. The compound is likely to be transported via passive diffusion, given its relatively small size and lipophilic nature. Binding proteins and transporters may also play a role in its distribution, facilitating its movement across cellular membranes and into specific compartments. The localization and accumulation of the compound can impact its reactivity and efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with palladium catalysts may occur in the cytoplasm or within organelles involved in metabolic processes. The localization of the compound can influence its activity and function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the Miyaura borylation reaction. This process includes the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like xylene at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Bases: Such as potassium acetate, used to facilitate the borylation process.
Major Products Formed
Aryl Boronates: Formed through Suzuki-Miyaura cross-coupling.
Chiral Allenyl Boronates: Produced via asymmetric hydroboration of 1,3-enynes.
Scientific Research Applications
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, including potential cancer treatments.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another boronic ester used in similar cross-coupling reactions.
Pinacolborane: Utilized in hydroboration reactions.
Catecholborane: Employed in the synthesis of boron-containing compounds.
Uniqueness
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to its specific structure, which combines a boronic ester with a methyl ester group. This dual functionality enhances its versatility in organic synthesis, making it a valuable intermediate for various applications.
Properties
IUPAC Name |
methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPDNEGFSINGPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455161 | |
Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478375-42-7 | |
Record name | METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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